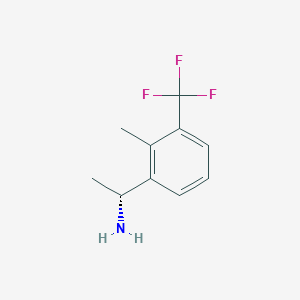

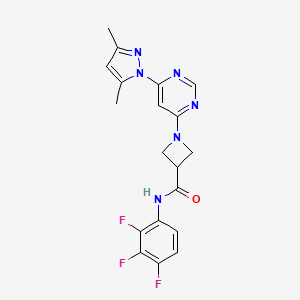

(R)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine” is an organic compound that contains a trifluoromethyl group (-CF3), which is a functional group in organofluorine chemistry. Trifluoromethyl groups are often used in medicinal chemistry due to their ability to modify the chemical properties of molecules, such as lipophilicity and metabolic stability .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity and metabolic stability .Scientific Research Applications

Photocatalysis and Hydrogen Production

- A study by Esswein, Veige, and Nocera (2005) discusses dihydrides formulated as Rh2(II,II)(tfepma)3H2Cl2, where tfepma stands for (bis[bis(trifluoroethoxy)phosphino]methylamine, MeN(P[OCH2CF3]2)2). These dihydrides were prepared by adding H2 to the two-electron mixed-valence complex Rh2(0,II)(tfepma)3Cl2. The research highlights a photocycle for hydrogen production involving these complexes, showcasing their potential in sustainable energy applications (Esswein, Veige, & Nocera, 2005).

Catalysis in Organic Synthesis

- Kumah, Tsaulwayo, Xulu, and Ojwach (2019) conducted structural, kinetic, and mechanistic studies on transfer hydrogenation of ketones catalyzed by chiral (pyridyl)imine nickel(II) complexes. These studies provide insights into the use of such complexes in organic synthesis, particularly in asymmetric transfer hydrogenation (Kumah et al., 2019).

Chiral Intermediate Synthesis

- Lu et al. (2022) describe the efficient synthesis of (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine, a key chiral intermediate in painkillers. The study reports a bienzyme cascade system involving R-ω-transaminase and alcohol dehydrogenase for synthesizing this compound, illustrating its relevance in pharmaceutical manufacturing (Lu et al., 2022).

Ligand Synthesis and Characterization

- Canary, Allen, Castagnetto, Chiu, Toscano, and Wang (1998) synthesized ligands such as N,N-bis[(2-pyridyl)methyl]-1-(2-pyridyl)ethanamine and others. These ligands form chiral, pseudo C3-symmetric complexes with metals like ZnII and CuII, which possess potential applications in coordination chemistry and catalysis (Canary et al., 1998).

Antimicrobial and Antifungal Activity

- Pejchal, Pejchalová, and Růžičková (2015) synthesized a series of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides. Their research demonstrated the antibacterial and antifungal activities of these compounds, highlighting their potential in developing new antimicrobial agents (Pejchal et al., 2015).

Asymmetric Synthesis and Catalysis

- Atobe, Yamazaki, and Kibayashi (2004) explored the enantioselective synthesis of primary 1-(aryl)alkylamines through nucleophilic 1,2-addition of organolithium reagents to hydroxyoxime ethers. This method was applied in asymmetric synthesis of G-protein-coupled receptor ligands, demonstrating the compound's relevance in medicinal chemistry (Atobe, Yamazaki, & Kibayashi, 2004).

Properties

IUPAC Name |

(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N/c1-6-8(7(2)14)4-3-5-9(6)10(11,12)13/h3-5,7H,14H2,1-2H3/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKOXKUZZWGITQE-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(F)(F)F)C(C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1C(F)(F)F)[C@@H](C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2915796.png)

![N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2915800.png)

![1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-(piperidinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2915805.png)

![3-(4-bromophenyl)-5,7-dimethyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2915809.png)

![5-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B2915812.png)

![1-(2-bromo-5-methoxybenzyl)-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2915813.png)

![2-[(4-Chlorophenyl)methyl]-6-(3-ethoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2915815.png)

![N-Methyl-3-phenylbicyclo[1.1.1]pentan-1-amine hydrobromide](/img/structure/B2915819.png)